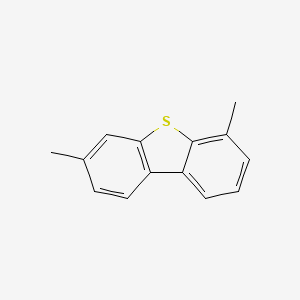

3,6-Dimethyldibenzothiophene

Vue d'ensemble

Description

3,6-Dimethyldibenzothiophene is an organosulfur compound . It is one of several dimethyl derivatives of benzothiophene . The compound has a molecular formula of C14H12S and a molecular weight of 212.310 .

Synthesis Analysis

The synthesis of 3,6-Dimethyldibenzothiophene has been reported in various studies. One method involves the use of ZrO2, V2O5, and Al2O3 loaded with two amounts of phosphotungstic acid for the catalytic oxidative desulfurization . Another method involves the use of Mo-doped graphitic carbon nitride (Mo/g-C3N4) prepared by thermal condensation of a Mo/melamine precursor .

Molecular Structure Analysis

The molecular structure of 3,6-Dimethyldibenzothiophene consists of a dibenzothiophene core with two methyl groups attached at the 3 and 6 positions . The structure is also available as a 2D Mol file .

Chemical Reactions Analysis

3,6-Dimethyldibenzothiophene undergoes various chemical reactions. One notable reaction is hydrodesulfurization, which is a method used to reduce the sulfur content in diesel . Another reaction involves the oxidative desulfurization of dibenzothiophene over highly dispersed Mo-doped graphitic carbon nitride .

Physical And Chemical Properties Analysis

3,6-Dimethyldibenzothiophene is a solid substance . It has a molecular weight of 212.31 g/mol . The melting point ranges from 153 - 157 °C (307 - 315 °F) .

Applications De Recherche Scientifique

Hydrodesulfurization Processes

The primary application of 3,6-Dimethyldibenzothiophene in scientific research is in hydrodesulfurization (HDS) processes. Michaud, Lemberton, and Pérot (1998) investigated the transformation of dibenzothiophene and 4,6-dimethyldibenzothiophene, noting that 4,6-dimethyldibenzothiophene is less reactive due to its structure. The study emphasized the role of acid components in increasing the reactivity of 4,6-dimethyldibenzothiophene, leading to its isomerization into 3,6-dimethyldibenzothiophene, which is more reactive (Michaud, Lemberton, & Pérot, 1998).

Adsorption in Fuel Treatment

K. Triantafyllidis and E. Deliyanni (2014) explored the adsorption of 4,6-dimethyldibenzothiophene on nanoporous activated carbons. Their findings are significant for the removal of sulfur compounds like 4,6-dimethyldibenzothiophene from diesel fuels, highlighting the role of pore size and surface functional groups in effective adsorption (Triantafyllidis & Deliyanni, 2014).

Catalytic Performance Studies

Research by Sakanishi et al. (2000) on the hydrodesulfurization kinetics and mechanism of 4,6-dimethyldibenzothiophene over NiMo catalysts highlighted the efficiency of these catalysts at higher temperatures. Their study provides insights into the catalytic processes involved in the desulfurization of such compounds (Sakanishi et al., 2000).

Maturity Indicators in Sedimentary Studies

Li, Simoneit, Zhong, and Fang (2013) investigated dimethyldibenzothiophenes in sediment extracts from the Liaohe Basin, China. Their study suggested that the relative abundance of DMDBT isomers, including 3,6-dimethyldibenzothiophene, could serve as indicators of thermal maturity in sedimentary environments (Li, Simoneit, Zhong, & Fang, 2013).

Synthesis of Hydrogenated Intermediates

P. Kukula, V. Gramlich, and R. Prins (2006) described the synthesis of hydrogenated intermediates of 4,6-dimethyldibenzothiophene, an essential step in understanding its hydrodesulfurization pathway. This research contributes to the broader understanding of the chemical transformations of dimethyldibenzothiophenes (Kukula, Gramlich, & Prins, 2006).

Mécanisme D'action

The mechanism of action of 3,6-Dimethyldibenzothiophene involves its interaction with various catalysts. For instance, in the hydrodesulfurization reaction, the compound interacts with a NiMoP/γ–Al2O3 catalyst under reactive distillation conditions . In the oxidative desulfurization reaction, the compound interacts with Mo-doped graphitic carbon nitride .

Orientations Futures

Propriétés

IUPAC Name |

3,6-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTASASABTJTWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC(=C3S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185499 | |

| Record name | Dibenzothiophene, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31613-04-4 | |

| Record name | Dibenzothiophene, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031613044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

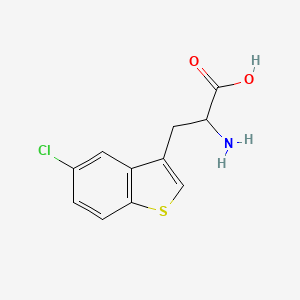

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitrothieno[2,3-c]pyridine](/img/structure/B1618876.png)